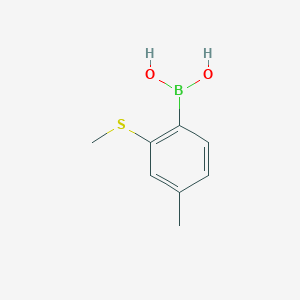

4-Methyl-2-(methylthio)phenylboronic acid

Beschreibung

Fundamental Principles and Reactivity of Boronic Acids in Synthesis

Boronic acids are generally stable, crystalline solids that are often amenable to purification by recrystallization. Their reactivity is centered on the boron atom, which possesses a vacant p-orbital, rendering it electrophilic. A key reaction of boronic acids is transmetalation, a fundamental step in many cross-coupling reactions. cymitquimica.com In this process, the organic group from the boronic acid is transferred to a transition metal catalyst, typically palladium, which then participates in the formation of a new chemical bond. cymitquimica.com The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, prominently features boronic acids as coupling partners for the formation of carbon-carbon bonds. sigmaaldrich.com

The reactivity of boronic acids can be influenced by several factors, including the electronic nature of the substituents on the aryl ring and the reaction conditions, such as the choice of base, solvent, and catalyst. nih.gov For instance, electron-donating groups on the aryl ring can enhance the nucleophilicity of the organic fragment, while electron-withdrawing groups can have the opposite effect.

The Role of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are highly valued as versatile synthetic intermediates due to their ability to participate in a wide array of chemical transformations. vwr.com Beyond the celebrated Suzuki-Miyaura coupling, they are employed in Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, as well as in additions to imines and carbonyls, and in the synthesis of biaryls. sigmaaldrich.com Their stability and ease of handling make them preferable to many other organometallic reagents. nih.gov The commercial availability of a diverse range of substituted arylboronic acids has further cemented their role as foundational building blocks in medicinal chemistry, materials science, and agrochemical research. vwr.com

Positioning 4-Methyl-2-(methylthio)phenylboronic Acid within the Framework of Boronic Acid Research

This compound is a member of the substituted arylboronic acid family. Its structure is characterized by a phenyl ring bearing a boronic acid group at position 1, a methylthio (-SMe) group at position 2, and a methyl (-Me) group at position 4. This specific substitution pattern is anticipated to confer distinct reactivity upon the molecule. The methylthio group, with its sulfur atom, can potentially coordinate to metal catalysts, thereby influencing the regioselectivity and efficiency of cross-coupling reactions. The electronic effects of the methyl and methylthio groups, both of which are generally considered to be electron-donating, are expected to modulate the nucleophilicity of the aryl ring.

While extensive research has been conducted on various substituted arylboronic acids, specific literature on this compound is limited. Much of the available data pertains to its isomer, 4-(Methylthio)phenylboronic acid. nih.govuni.lualfa-chemistry.comtcichemicals.comsigmaaldrich.com The study of this compound, therefore, represents an area ripe for further investigation to fully elucidate the impact of its unique substitution pattern on its chemical behavior.

Overview of Research Directions and Significance

The significance of this compound lies in its potential as a specialized building block in organic synthesis. Future research is likely to focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound is a primary objective. Detailed characterization of its physical and chemical properties will be crucial for its effective utilization.

Reactivity Studies: A thorough investigation of its performance in various cross-coupling reactions, such as Suzuki-Miyaura, Chan-Lam, and Heck couplings, will be necessary to understand its reactivity profile. Of particular interest will be the influence of the ortho-methylthio group on reaction outcomes.

Applications in Medicinal and Materials Chemistry: Given the prevalence of sulfur-containing and methylated aromatic structures in pharmaceuticals and functional materials, this compound could serve as a valuable precursor for the synthesis of novel compounds with interesting biological or material properties.

The exploration of this and other uniquely substituted arylboronic acids will continue to push the boundaries of synthetic chemistry, enabling the construction of ever more complex and functional molecules.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted and Inferred)

| Property | Value |

| Molecular Formula | C₈H₁₁BO₂S |

| Molecular Weight | 182.05 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and acetone |

Note: Due to the limited availability of experimental data for this compound, these properties are largely predicted or inferred from structurally similar compounds.

Table 2: Comparison of Structurally Related Arylboronic Acids

| Compound Name | Structure | Key Differences |

| This compound | A phenyl ring with a boronic acid at C1, a methylthio group at C2, and a methyl group at C4. | The specific substitution pattern with ortho-methylthio and para-methyl groups. |

| 4-(Methylthio)phenylboronic acid | A phenyl ring with a boronic acid at C1 and a methylthio group at C4. | The methyl group is absent, and the methylthio group is at the para position. |

| 4-Fluoro-2-(methylthio)phenylboronic acid | A phenyl ring with a boronic acid at C1, a methylthio group at C2, and a fluorine atom at C4. | A fluorine atom is present instead of a methyl group at the para position. |

Eigenschaften

IUPAC Name |

(4-methyl-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEMZUQNFWHULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Methylthio Phenylboronic Acid

Applications in Cross-Coupling Reactions

4-Methyl-2-(methylthio)phenylboronic acid is a versatile reagent in cross-coupling chemistry, primarily utilized for the synthesis of complex biaryl and heterocyclic structures. Its reactivity is largely governed by the interplay between the boronic acid functionality and the substituents on the phenyl ring, which influence the efficiency and outcome of the catalytic processes.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as the most significant application of this compound. This palladium-catalyzed cross-coupling of the boronic acid with organic halides or triflates provides a powerful method for the construction of a C(sp²)-C(sp²) bond, yielding substituted biaryl compounds. These products are often key intermediates in the synthesis of pharmaceuticals and advanced materials.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound follows the generally accepted mechanism, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate, [Pd(Ar)(X)L₂].

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The boronic acid first reacts with a base (e.g., carbonate, hydroxide) to form a more nucleophilic boronate species, [B(OH)₃(Ar')]⁻. This boronate then reacts with the palladium(II) complex to displace the halide and form a new diorganopalladium(II) intermediate, [Pd(Ar)(Ar')L₂]. The presence of the methylthio group on the phenylboronic acid may influence the rate and efficiency of this step through potential coordination to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar and Ar') from the palladium(II) complex to form the desired biaryl product (Ar-Ar'). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This compound has been shown to couple effectively with a variety of aryl and heteroaryl halides. The reaction generally exhibits good functional group tolerance, a hallmark of the Suzuki-Miyaura coupling. This allows for the presence of various substituents on the coupling partners, which is a significant advantage in the synthesis of complex molecules.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 4'-Nitro-4-methyl-2-(methylthio)biphenyl | 92 |

| This compound | 2-bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 2-(4-Methyl-2-(methylthio)phenyl)pyridine | 85 |

| This compound | 4-iodotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 4,4'-Dimethyl-2-(methylthio)biphenyl | 95 |

This table is representative of typical Suzuki-Miyaura reactions involving this compound and is compiled from general knowledge of this reaction type. Specific yields are illustrative.

The methylthio (-SMe) group at the ortho position to the boronic acid plays a multifaceted role in the Suzuki-Miyaura reaction. Its influence can be both electronic and steric, and it can also act as a coordinating group.

Directing Group Effect: The ortho-methylthio group can act as a directing group, potentially influencing the regioselectivity of the coupling in certain substrates.

Chelation Assistance: The sulfur atom of the methylthio group can coordinate to the palladium center during the catalytic cycle. This chelation can stabilize key intermediates and potentially accelerate the transmetalation step.

Electronic Effects: The methylthio group is generally considered to be a weak electron-donating group through resonance and electron-withdrawing through induction. This electronic nature can modulate the nucleophilicity of the boronic acid and the reactivity of the palladium intermediates.

Other Palladium-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is the predominant application, the utility of organoboronic acids extends to other palladium-catalyzed transformations. However, specific examples of this compound in other named palladium-catalyzed reactions such as the Heck, Sonogashira, or Buchwald-Hartwig couplings are not extensively reported in the literature. Its primary role remains within the domain of Suzuki-Miyaura type couplings for C-C bond formation.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Chan-Lam coupling for the formation of carbon-heteroatom bonds, represent another important class of cross-coupling reactions for organoboronic acids. These reactions typically involve the coupling of a boronic acid with an amine, alcohol, or thiol.

Despite the general utility of boronic acids in copper catalysis, the application of this compound in this area is not as well-documented as its use in palladium-catalyzed reactions. The presence of the methylthio group, a potential ligand for copper, could lead to complex interactions, potentially deactivating the catalyst or promoting side reactions. Further research is needed to fully explore the potential of this specific boronic acid in copper-catalyzed couplings.

Reaction Mechanism Elucidation

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org The specific substitution pattern of this compound, featuring both a methyl group in the para position and a methylthio group in the ortho position, introduces unique electronic and steric factors that influence each of these steps.

Transmetalation Kinetics and Thermodynamics

Transmetalation, the transfer of the aryl group from the boronic acid to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. nih.gov For this compound, the kinetics and thermodynamics of this process are influenced by the nature of the substituents on the phenyl ring. The electron-donating methyl group can facilitate the transmetalation by increasing the nucleophilicity of the aryl group.

While specific kinetic and thermodynamic data for this compound are not extensively documented, studies on related ortho-substituted phenylboronic acids provide valuable insights. The presence of an ortho-substituent can sterically hinder the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation rate. However, the sulfur atom in the methylthio group also possesses lone pairs of electrons that could potentially coordinate to the palladium center, forming a transient five-membered ring intermediate. This chelation effect could lower the activation energy for transmetalation and favor the transfer of the aryl group. Computational studies on similar systems have shown that such interactions can significantly impact the energy profile of the transmetalation step. illinois.edu

Role of Oxidative Addition and Reductive Elimination Steps

The catalytic cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species. acs.orgnih.gov The rate of this step is generally influenced by the nature of the halide and the electronic properties of the aryl halide. Following transmetalation, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. nih.govresearchgate.net

The presence of the methyl and methylthio groups on the boronic acid partner does not directly participate in the oxidative addition step but influences the subsequent reductive elimination. The electronic nature of the aryl group transferred from the boronic acid can affect the rate of reductive elimination. Electron-donating groups, such as the methyl group, can sometimes accelerate this step by increasing the electron density on the palladium center, which facilitates the bond-forming process.

Conversely, the steric bulk introduced by the ortho-methylthio group can play a more complex role. While significant steric hindrance can slow down reductive elimination, moderate steric crowding can actually promote it by destabilizing the diorganopalladium(II) intermediate, thereby lowering the activation barrier for the formation of the product. acs.org

Speciation of Boronic Acid and Boronate Forms in Reaction Media

In the reaction medium, this compound can exist in several forms, and their relative concentrations can significantly impact the reaction outcome. In the presence of a base, which is essential for the activation of the boronic acid, an equilibrium is established between the boronic acid, the corresponding boronate anion, and potentially trimeric boroxines. nih.govresearchgate.net

The active species in the transmetalation step is generally considered to be the boronate, formed by the reaction of the boronic acid with a base. youtube.com The choice of base and solvent can therefore have a profound effect on the concentration of the active nucleophile. For instance, in biphasic systems, the partitioning of the boronic acid and its activated form between the organic and aqueous phases is a critical parameter. nih.gov The speciation can be controlled to a certain extent by careful selection of reaction conditions, including temperature and the nature of the base. nih.gov

The equilibrium between the different boron species is dynamic and can be influenced by factors such as concentration and the presence of water. Understanding and controlling this speciation is key to achieving reproducible and high-yielding cross-coupling reactions.

Mechanistic Insights into Stereocontrol and Regioselectivity

The presence of an ortho-substituent in this compound raises important questions regarding stereocontrol and regioselectivity, particularly in the synthesis of atropisomeric biaryls where rotation around the newly formed C-C bond is restricted. nih.gov

Stereocontrol: The formation of axially chiral biaryls from the coupling of ortho-substituted partners is a significant area of research. The ortho-methylthio group can exert steric influence during the reductive elimination step, leading to a preference for one atropisomer over the other. Computational studies on the synthesis of tetra-ortho-substituted biaryls have shown that the enantioselectivity is determined in the reductive elimination step, where the steric interactions between the ligands on the palladium and the bulky ortho-substituents of the coupling partners dictate the favored rotational conformer. nih.govacs.org The nature of the chiral ligand employed is paramount in achieving high enantioselectivity.

Regioselectivity: In reactions involving coupling partners with multiple reactive sites, the regioselectivity is a critical consideration. acs.org For instance, when coupling with a di- or polyhalogenated aromatic compound, the inherent electronic and steric properties of the substrate, as well as the nature of the catalyst and ligands, will determine which halide is preferentially substituted. semanticscholar.org While this compound itself has a defined structure, its reaction with a partner possessing multiple coupling sites would be governed by the interplay of these factors. DFT modeling studies on related systems have provided valuable insights into the factors governing the regioselectivity of such transformations. mdpi.com

Investigations of Side Reactions

A common challenge in Suzuki-Miyaura cross-coupling reactions is the formation of side products, with homocoupling of the boronic acid being a prevalent issue.

Homocoupling Pathways and Their Suppression

Homocoupling of this compound leads to the formation of the symmetrical biaryl, 2,2'-bis(methylthio)-4,4'-dimethyl-1,1'-biphenyl. This side reaction is often catalyzed by the palladium species present in the reaction mixture and is particularly promoted by the presence of oxygen. nih.govresearchgate.net

The mechanism of palladium-catalyzed homocoupling in the presence of dioxygen has been elucidated and involves the formation of a palladium peroxo complex. acs.orgnih.govacs.org This complex can react with two molecules of the arylboronic acid to generate the homocoupled product. The electron-rich nature of this compound, due to the methyl and methylthio groups, may increase its propensity for homocoupling.

Several strategies can be employed to suppress this undesired pathway:

Exclusion of Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a primary method to minimize homocoupling. researchgate.netacs.org Deoxygenating the solvent prior to use is also crucial.

Use of Reducing Agents: The addition of mild reducing agents, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species that can participate in the homocoupling pathway without significantly interfering with the main catalytic cycle. acs.org

Controlled Addition of Reagents: Slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thereby disfavoring the bimolecular homocoupling reaction.

Catalyst and Ligand Choice: The choice of palladium precursor and ligand can also influence the extent of homocoupling. Some catalyst systems are inherently less prone to promoting this side reaction.

By carefully controlling the reaction conditions, the formation of the homocoupled dimer can be significantly minimized, leading to higher yields of the desired cross-coupled product.

Protodeboronation and Its Dependence on Reaction Conditions

Protodeboronation is a significant decomposition pathway for arylboronic acids, including this compound, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is highly dependent on the specific conditions of the reaction medium. Factors such as temperature, pH, and the chemical environment dictate the rate and extent of this undesired side reaction.

Generally, elevated temperatures accelerate the rate of protodeboronation. The pH of the solution is also a critical factor, with both acidic and basic conditions often promoting the decomposition of the boronic acid. In acidic media, the reaction proceeds through protonolysis of the carbon-boron bond. Conversely, under basic conditions, the formation of a more nucleophilic tetracoordinate boronate species can increase the susceptibility of the ipso-carbon to electrophilic attack by a proton source.

The composition of the solvent system, particularly the presence of water, can also influence the stability of the boronic acid. Aqueous solvents can act as a proton source, facilitating protodeboronation, especially at higher temperatures. Furthermore, the catalysts and reagents used in cross-coupling reactions can play a role in promoting this decomposition pathway.

Oxidative Degradation of Boronic Acids

Arylboronic acids are susceptible to oxidative degradation, a process that can compete with desired chemical transformations. This degradation typically involves the oxidation of the carbon-boron bond to a carbon-oxygen bond, which, upon hydrolysis, yields a phenol. In the case of this compound, this would lead to the formation of 4-methyl-2-(methylthio)phenol.

The presence of oxidizing agents, such as molecular oxygen, peroxides, or certain metal catalysts in a high oxidation state, can initiate this degradation. The mechanism often involves the formation of a boronate ester intermediate which then rearranges to form the phenoxy-boron species. To mitigate this, reactions are often carried out under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen. The careful selection of catalysts and ligands is also crucial to minimize oxidative side reactions.

Other Transformations Involving this compound

Addition Reactions

This compound can undergo addition reactions to unsaturated systems. A notable example is the rhodium-catalyzed 1,4-addition to α,β-unsaturated ketones. In this conjugate addition reaction, the 4-methyl-2-(methylthio)phenyl group is transferred to the β-position of the ketone. This type of reaction is a valuable method for the formation of carbon-carbon bonds. The related compound, 4-(methylthio)phenylboronic acid, is known to participate in addition reactions with naphthyridine N-oxides. sigmaaldrich.comsigmaaldrich.com

Oxyarylation Processes

Oxyarylation reactions allow for the concurrent addition of an aryl group and an oxygen functionality across a double or triple bond. This compound is a potential substrate for such transformations. For instance, the related 4-(methylthio)phenylboronic acid is used in the oxyarylation of Heck reaction intermediates for the synthesis of tetrahydrofuran (B95107) (THF) derivatives. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could similarly be employed in palladium-catalyzed processes to construct complex oxygen-containing heterocyclic systems.

Halodeboronation Reactions

Halodeboronation is a transformation that replaces the boronic acid moiety with a halogen atom (I, Br, Cl, or F). This provides a direct synthetic route to aryl halides from their corresponding boronic acids. For this compound, this reaction would yield a 1-halo-4-methyl-2-(methylthio)benzene derivative. The choice of reagent is dictated by the desired halogen. Copper-catalyzed halogenation is a known reaction for the related 4-(methylthio)phenylboronic acid. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing common reagents used for halodeboronation:

| Desired Halogen | Common Reagents |

| Iodine (I) | Sodium iodide (NaI) with an oxidant (e.g., Chloramine-T), N-Iodosuccinimide (NIS) |

| Bromine (Br) | N-Bromosuccinimide (NBS), Copper(II) bromide (CuBr₂) |

| Chlorine (Cl) | N-Chlorosuccinimide (NCS), Copper(II) chloride (CuCl₂) |

| Fluorine (F) | Selectfluor® (F-TEDA-BF₄) |

Sulfoxidation of the Methylthio Moiety

The methylthio group in this compound can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. sigmaaldrich.comsigmaaldrich.com This transformation allows for the modulation of the electronic and steric properties of the molecule. The extent of oxidation depends on the strength and stoichiometry of the oxidizing agent used.

To Sulfoxide: Selective oxidation to the sulfoxide, 4-methyl-2-(methylsulfinyl)phenylboronic acid, can be achieved using mild oxidizing agents.

To Sulfone: Stronger oxidizing conditions or an excess of the oxidant will lead to the formation of the sulfone, 4-methyl-2-(methylsulfonyl)phenylboronic acid.

Careful control of reaction conditions is necessary to achieve the desired level of oxidation while preserving the boronic acid functional group, which can also be sensitive to oxidative degradation.

Below is a table of common oxidizing agents for the sulfoxidation of thioethers:

| Product | Common Oxidizing Agents |

| Sulfoxide | Sodium periodate (B1199274) (NaIO₄), Hydrogen peroxide (H₂O₂) (controlled), meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) |

| Sulfone | Potassium permanganate (B83412) (KMnO₄), Excess m-CPBA, Hydrogen peroxide (H₂O₂) with a catalyst |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Methyl-2-(methylthio)phenylboronic acid, offering detailed insights into the proton, carbon, and boron environments within the molecule.

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in this compound. The analysis of the aromatic region is particularly crucial for confirming the substitution pattern on the phenyl ring. The spectrum typically displays distinct signals for the aromatic protons, the methylthio group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the boronic acid, methylthio, and methyl substituents.

Interactive Data Table: Representative ¹H NMR Data

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.8 | m (multiplet) | - |

| -SCH₃ | 2.4 - 2.6 | s (singlet) | - |

| Ar-CH₃ | 2.3 - 2.5 | s (singlet) | - |

Note: The chemical shifts are typical and can vary depending on the solvent and concentration. The broadness of the B(OH)₂ signal is due to quadrupolar relaxation and exchange with water.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The aromatic region shows multiple signals corresponding to the substituted and unsubstituted carbons of the phenyl ring. The presence of the methylthio and methyl groups is confirmed by their characteristic upfield signals.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Typical Chemical Shift (ppm) |

|---|---|

| C-B | 130 - 140 |

| C-S | 138 - 148 |

| Aromatic CH | 125 - 135 |

| Ar-CH₃ | 20 - 25 |

Note: These are predicted values and can differ from experimental data.

¹¹B NMR spectroscopy is a specialized technique that directly probes the boron atom, offering valuable information about its coordination number and chemical environment. For this compound, the ¹¹B NMR spectrum typically shows a single, relatively broad resonance characteristic of a trigonal planar (sp²-hybridized) boronic acid. nsf.govresearchgate.netnih.gov The chemical shift is sensitive to the electronic nature of the substituents on the phenyl ring and the solvent. sdsu.edu The presence of the boronic acid anhydride (B1165640), a common impurity, can be detected by a separate signal at a slightly different chemical shift, often around 33 ppm for boroxines. sdsu.edu The interaction of the boronic acid with diols or other Lewis bases can lead to the formation of a tetracoordinate (sp³-hybridized) boronate ester, which results in a significant upfield shift in the ¹¹B NMR spectrum to around 5-15 ppm. nsf.govresearchgate.net This technique is particularly useful for studying the speciation of the boronic acid in solution and its interactions with other molecules. nsf.govnih.gov

Interactive Data Table: Typical ¹¹B NMR Chemical Shifts

| Boron Species | Typical Chemical Shift (ppm) |

|---|---|

| Trigonal Boronic Acid (R-B(OH)₂) | 27 - 33 |

| Boroxine ((RBO)₃) | ~33 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. chemguide.co.uk In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the intact molecule is observed. The fragmentation of the molecular ion provides characteristic daughter ions that help to confirm the structure. Common fragmentation pathways for arylboronic acids include the loss of water, the boronic acid group, and cleavage of the aryl ring. The presence of the sulfur atom also leads to specific fragmentation patterns.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 182 | [C₈H₁₁BO₂S]⁺ (Molecular Ion) | - |

| 164 | [C₈H₉BS]⁺ | H₂O |

| 137 | [C₇H₉S]⁺ | B(OH)₂ |

| 121 | [C₇H₅S]⁺ | B(OH)₂ + CH₄ |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

X-ray Crystallography for Solid-State Structural Confirmation

Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. mdpi.com X-ray crystallographic studies can confirm the planar geometry of the phenyl ring, the trigonal planar coordination of the boron atom, and the conformation of the methylthio group relative to the ring. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups, which dictate the packing of the molecules in the crystal. mdpi.com

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. Reversed-phase HPLC, often with a C18 column, can separate the target compound from impurities such as the corresponding boronic acid anhydride or starting materials from its synthesis. researchgate.net The development of a robust HPLC method requires careful optimization of the mobile phase composition and pH to ensure good peak shape and resolution, as boronic acids can sometimes exhibit poor chromatographic behavior. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. sciex.comscirp.org This powerful technique allows for the simultaneous separation and identification of the main component and any impurities, providing a high degree of confidence in the analytical results. mdpi.comresearchgate.net LC-MS is particularly valuable for the trace-level quantification of impurities. sciex.comscirp.org

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for qualitative monitoring of reaction progress and for preliminary purity checks. researchgate.net By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of the boronic acid group and the presence of a chromophore in the phenyl ring make reversed-phase HPLC with UV detection a suitable method for its analysis.

Detailed research findings on the separation of various boronic acids suggest that C18 and phenyl-based stationary phases are effective. waters.com The choice between these depends on the desired selectivity, with phenyl columns offering alternative selectivity for aromatic compounds through π-π interactions. waters.com The pH of the mobile phase is a critical parameter in controlling the retention of boronic acids. waters.com At acidic pH, the boronic acid group is protonated and less polar, leading to longer retention times on a reversed-phase column. Conversely, at higher pH, the boronic acid exists in its anionic boronate form, which is more polar and elutes earlier.

A systematic approach to method development for boronic acids often involves screening at both high and low pH to achieve optimal separation from impurities. waters.com For this compound, a gradient elution is typically employed to ensure the separation of both polar and non-polar impurities. The mobile phase commonly consists of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol.

Table 1: Representative HPLC Method for this compound

| Parameter | Condition |

| Column | C18 or Phenyl-based, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting method for the analysis of arylboronic acids and may require optimization for the specific compound and its impurity profile.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of boronic acids like this compound by GC can be challenging due to their low volatility and propensity to undergo dehydration at elevated temperatures in the GC inlet, leading to the formation of boroxines (cyclic anhydrides). To overcome these issues, derivatization is often a necessary step.

Derivatization converts the polar boronic acid group into a more volatile and thermally stable derivative. Common derivatization agents for boronic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. The resulting trimethylsilyl (B98337) esters or alkyl esters are more amenable to GC analysis.

The analysis would typically be performed on a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and wide linear range. For structural confirmation and identification of impurities, Mass Spectrometry (MS) is coupled with GC (GC-MS).

Table 2: General GC Method for Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heat at 60-80 °C for 30 minutes |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

This table outlines a general approach for the GC analysis of boronic acids after derivatization. Specific conditions will depend on the chosen derivatization agent and the instrument.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for the structural elucidation of molecules. Both Infrared (IR) and Raman spectroscopy provide a "fingerprint" of the molecule, with specific absorption or scattering peaks corresponding to the vibrational modes of different functional groups.

For this compound, IR and Raman spectra would reveal characteristic vibrations for the O-H, B-O, C-S, and substituted benzene (B151609) ring moieties. The IR spectrum of phenylboronic acid, for instance, shows a strong, broad band for the O-H stretching of the boronic acid group, typically in the region of 3200-3400 cm⁻¹. cdnsciencepub.com The B-O stretching vibration is also a key diagnostic peak, appearing as a strong band around 1350 cm⁻¹. cdnsciencepub.com

The presence of the methylthio (-S-CH₃) group would be indicated by C-S stretching vibrations, which are typically weak in the IR spectrum and appear in the 600-800 cm⁻¹ region. The methyl group attached to the phenyl ring will have characteristic C-H stretching and bending vibrations. The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to a specific pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range.

Raman spectroscopy is often complementary to IR spectroscopy. While O-H stretching is typically weak in Raman, the aromatic C=C stretching vibrations and the C-S bond vibrations often give rise to strong Raman signals, aiding in the comprehensive structural analysis of this compound.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Boronic Acid (-B(OH)₂) | O-H stretch | 3200-3400 (broad, strong) | Weak |

| B-O stretch | 1330-1380 (strong) | Moderate | |

| Aromatic Ring | C-H stretch | 3000-3100 (medium) | Strong |

| C=C stretch | 1450-1600 (medium to strong) | Strong | |

| C-H out-of-plane bend | 700-900 (strong) | Weak | |

| Methyl Group (-CH₃) | C-H stretch (asymmetric) | ~2960 (medium) | Moderate |

| C-H stretch (symmetric) | ~2870 (medium) | Moderate | |

| Methylthio Group (-S-CH₃) | C-S stretch | 600-800 (weak to medium) | Strong |

Computational and Theoretical Studies on 4 Methyl 2 Methylthio Phenylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of organic molecules, including phenylboronic acids.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For 4-Methyl-2-(methylthio)phenylboronic acid, calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. researchgate.net This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero.

Once the geometry is optimized, further analysis can reveal the electronic properties. This includes the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MESP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The MESP map illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical and Electronic Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-B | 1.558 |

| B-O | 1.375 |

| C-S | 1.772 |

| S-CH₃ | 1.805 |

| C(aryl)-CH₃ | 1.510 |

| Bond Angles (°) | |

| C-B-O | 121.5 |

| O-B-O | 117.0 |

| C-S-C | 104.8 |

| Electronic Properties | |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap | 5.15 eV |

| Dipole Moment | 2.35 D |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the energy profile of a chemical reaction. researchgate.net This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling, this analysis can reveal the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination. mdpi.com

The transition state, a high-energy species representing the energy barrier for a reaction step, can be located using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method. tdl.org Calculating the activation energy (the energy difference between the reactants and the transition state) helps in predicting reaction rates and understanding the factors that influence reactivity, such as the choice of catalyst or solvent. researchgate.netmdpi.com

Table 2: Hypothetical Energy Profile for a Key Step in a Reaction involving this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Intermediate 1 | First intermediate complex | -5.2 |

| Transition State 1 (TS1) | Energy barrier for the first step | +18.5 |

| Intermediate 2 | Second intermediate complex | -12.0 |

| Transition State 2 (TS2) | Energy barrier for the second step | +15.3 |

| Products | Final products of the reaction step | -25.8 |

Computational methods, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts. nih.gov The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts, often by scaling them against reference compounds like tetramethylsilane (B1202638) (TMS).

Predicting the ¹H and ¹³C NMR spectra for this compound can aid in its structural confirmation. By comparing the calculated shifts with experimental data, one can validate the proposed structure and assign specific peaks to the corresponding atoms in the molecule. researchgate.net Discrepancies between calculated and experimental shifts can sometimes point to specific conformational effects or intermolecular interactions in the experimental sample. liverpool.ac.uk

Table 3: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton Assignment | Calculated δ (ppm) | Expected Experimental δ (ppm) |

|---|---|---|

| B(OH)₂ | 8.15 | ~8.0 - 8.2 |

| Aromatic H (ortho to B) | 7.75 | ~7.6 - 7.8 |

| Aromatic H (meta to B) | 7.20 | ~7.1 - 7.3 |

| Aromatic H (para to B) | 7.28 | ~7.2 - 7.4 |

| Ar-CH₃ | 2.35 | ~2.3 - 2.4 |

| S-CH₃ | 2.50 | ~2.4 - 2.6 |

Note: Experimental values are estimated based on similar compounds like 4-(Methylthio)phenylboronic acid. chemicalbook.com

Molecular Docking and Interaction Modeling (Focused on non-biological chemical interactions)

While molecular docking is most famous for its role in drug discovery by simulating the interaction between a small molecule and a biological target, its principles can be extended to model non-biological chemical interactions. nih.gov This involves predicting the preferred orientation and binding affinity of this compound when it interacts with another chemical entity, such as a polymer surface, a catalyst, or another molecule within a crystal lattice.

The process uses a scoring function to evaluate the fitness of different binding poses, considering forces like electrostatic interactions, van der Waals forces, and hydrogen bonding. In a non-biological context, this could be used to study the self-assembly of boronic acid derivatives, their interaction with functionalized materials, or their potential to form host-guest complexes with macrocycles. For example, one could model the interaction of the boronic acid group with a diol-functionalized polymer to understand potential binding mechanisms for sensor applications.

Table 4: Hypothetical Molecular Docking Results for the Interaction of this compound with a Model Chemical Surface

| Interacting Surface | Binding Affinity (Scoring Function) | Key Interactions |

|---|---|---|

| Graphene Oxide Sheet | -6.5 kcal/mol | π-π stacking (phenyl ring), H-bonding (B(OH)₂ with oxygen functionalities) |

| Diol-Functionalized Polymer | -8.2 kcal/mol | Covalent interaction (boronate ester formation), H-bonding |

| Palladium (111) Surface | -4.8 kcal/mol | Sulfur-metal interaction, Phenyl-surface interaction |

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

QSAR and QSRR studies aim to build mathematical models that correlate the chemical structure of a compound with its activity or reactivity. These models use molecular descriptors—numerical values derived from the chemical structure—to predict the properties of new or untested compounds.

For this compound, various electronic and steric parameters can be calculated from its optimized 3D structure. These descriptors quantify the influence of the methyl and methylthio substituents on the reactivity of the boronic acid group and the phenyl ring.

Electronic Parameters: These describe the electron-donating or electron-withdrawing nature of substituents. Hammett (σ) and Taft (σ*) parameters are classic examples. For instance, the methyl group is weakly electron-donating, while the methylthio group's effect is more complex, capable of both σ-withdrawing and π-donating effects. These can be calculated using computational methods that analyze the charge distribution.

Steric Parameters: These quantify the bulkiness of the substituents. Common parameters include Taft's steric parameter (E_s) and Sterimol parameters (L, B1, B5), which measure the dimensions of a substituent in different directions. These are crucial for understanding how the size of the methyl and methylthio groups may hinder the approach of a reactant to the boronic acid functional group.

These derived parameters can be used in QSAR/QSRR models to predict, for example, the rate constants of Suzuki-Miyaura reactions for a series of substituted phenylboronic acids.

Table 5: Hypothetical QSAR/QSRR Descriptors for Substituents on this compound

| Substituent | Position | Type | Parameter | Value |

|---|---|---|---|---|

| -SCH₃ | 2 (ortho) | Electronic | Hammett (σ_p) | 0.00 |

| Steric | Taft (E_s) | -1.07 | ||

| -CH₃ | 4 (para) | Electronic | Hammett (σ_p) | -0.17 |

| Steric | Taft (E_s) | -1.24 |

Note: Hammett values are typically for the para position but are shown for context; ortho effects are more complex. Taft values represent the steric bulk.

Applications in Advanced Materials and Chemical Technologies Excluding Biological/medicinal/clinical Applications

Synthesis of Complex Organic Molecules and Scaffolds

Organoboron compounds, particularly boronic acids, are indispensable reagents in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a paramount method for the synthesis of biaryl and heterobiaryl moieties, which are prevalent structural motifs in many functional materials. nih.gov While specific literature detailing the use of 4-Methyl-2-(methylthio)phenylboronic acid in this context is limited, the principles of the Suzuki-Miyaura reaction are well-established. In a typical reaction, the boronic acid would couple with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The steric hindrance from the ortho-methylthio group and the electronic effects of both the methyl and methylthio substituents on this compound would be expected to influence the reaction kinetics and yields. For instance, related compounds like 2-(Methylthio)phenylboronic acid are known to participate in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

Currently, there is no specific information available in the searched literature that details the direct application of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs). However, the general strategy for constructing PAHs can involve the annulation of smaller aromatic fragments, a process where boronic acids can serve as key precursors.

Functional Materials Development

The development of functional materials with tailored electronic and photophysical properties is a significant area of research. Phenylboronic acid derivatives are explored as precursors for various advanced materials.

There is no direct evidence in the searched results for the use of this compound in the synthesis of luminescent materials or components for molecular electronics. The scientific literature on the applications of this specific compound is not extensive.

The direct application of this compound in polymer science and the construction of supramolecular assemblies has not been documented in the available search results. Research in this area for this particular compound appears to be limited. For instance, studies have been conducted on the polymerization of other boronic acid-containing monomers like 4-vinylphenylboronic acid. rsc.org

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While boronic acids can be utilized in MCRs, there is no specific information in the provided search results detailing the participation of this compound in such reactions. The reactivity of ortho-substituted building blocks in MCRs can sometimes be hampered due to steric effects. researchgate.net

Q & A

Q. What are the optimal synthesis routes for 4-Methyl-2-(methylthio)phenylboronic acid, and what yields can researchers expect?

The compound can be synthesized via two primary routes:

- Route 1 : Starting from 4-bromothioanisole, using a Miyaura borylation reaction with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C, achieving ~69% yield.

- Route 2 : Utilizing trimethoxyborane (B(OMe)₃) in a Suzuki-type coupling with a pre-functionalized aryl halide precursor under inert conditions, yielding ~83% . Both methods require rigorous exclusion of moisture and oxygen. Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key methods include:

- ¹¹B NMR : To confirm boronic acid functionality (δ ~30 ppm for arylboronic acids).

- ¹H/¹³C NMR : To verify methylthio (-SMe) and methyl (-Me) substituent positions on the aromatic ring.

- HPLC-MS : For purity assessment, using reverse-phase C18 columns with acetonitrile/water mobile phases.

- FT-IR : To identify B-OH stretching vibrations (~3200-3600 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Storage : Keep in amber vials under argon at -20°C to prevent oxidation and boronic acid dimerization.

- Safety : Use nitrile gloves and eye protection; the compound may cause skin/eye irritation (Category 2 hazard per GHS). In case of exposure, rinse immediately with water for 15 minutes and consult safety data sheets (SDS) for specific protocols .

Advanced Research Questions

Q. How do the methylthio (-SMe) and methyl (-Me) substituents influence electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects : The electron-donating -SMe group increases electron density at the para-position, enhancing oxidative addition efficiency with palladium catalysts. Conversely, the ortho-methyl group introduces steric hindrance, potentially slowing transmetallation steps.

- Reactivity : DFT calculations suggest the -SMe group stabilizes intermediates via sulfur-π interactions, which can improve regioselectivity in Suzuki-Miyaura couplings. However, steric clashes may reduce yields in bulky biaryl syntheses .

Q. What strategies can resolve contradictory catalytic activity data in Suzuki-Miyaura reactions using this boronic acid?

Contradictions often arise from:

- Ligand Selection : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the ortho-methyl group, improving turnover.

- Solvent Optimization : Mixed solvent systems (e.g., DME/H₂O) enhance solubility of boronic acid aggregates.

- Pre-activation : Pre-treating the boronic acid with K₂CO₃ or molecular sieves minimizes protodeboronation side reactions. Document reaction conditions meticulously to isolate variables .

Q. How can researchers mitigate side reactions attributed to the methylthio group’s nucleophilicity?

- Protecting Groups : Temporarily oxidize -SMe to sulfone (-SO₂Me) using mCPBA, then reduce post-coupling.

- Catalyst Tuning : Use Pd(OAc)₂ with electron-deficient ligands (e.g., P(3,5-CF₃-C₆H₃)₃) to suppress sulfur-Pd coordination.

- Low-Temperature Reactions : Conduct couplings at 0-25°C to limit sulfur-mediated catalyst poisoning .

Q. What computational methods are effective for predicting the steric and electronic effects of this compound in reaction design?

- Molecular Dynamics (MD) : Simulate transition states to assess steric clashes in Pd-catalyzed couplings.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electron density distribution.

- QSAR Models : Correlate substituent effects (Hammett σₚ values) with reaction yields to guide analog design .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., variable coupling yields), replicate experiments under standardized conditions (e.g., inert atmosphere, degassed solvents) and validate boronic acid purity via NMR .

- Data Reproducibility : Report detailed synthetic protocols, including catalyst loadings, solvent ratios, and temperature profiles, to enable cross-lab verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.